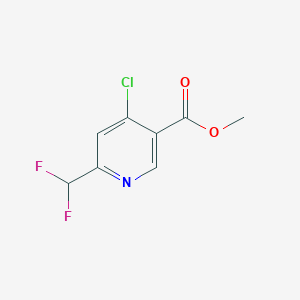
(2-(Benzyloxy)-4,5-difluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photophysics Applications
The study of photophysical properties of fluorophenyl benzoxazoles, including derivatives related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, highlights the impact of solvent polarity on emission intensity, offering insights into the design of materials with tailored optical properties for applications such as fluorescent markers or sensors (Tanaka & Komiya, 2002).
Organic Synthesis and Catalysis
Methanol has been utilized as a clean and efficient H-transfer reactant for the carbonyl reduction of aromatic aldehydes and aryl ketones, showcasing a novel application in organic synthesis with minimal by-product formation (Pasini et al., 2014). Additionally, benzyl alcohol derivatives have been explored for the synthesis of antitubercular compounds, demonstrating the versatility of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in medicinal chemistry (Bisht et al., 2010).
Nanomaterials Synthesis
The synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol as reducing and stabilizing agents underline the compound's potential in nanotechnology, particularly for developing new materials with specific electronic or catalytic properties (Pushpanathan & Kumar, 2014).
Antitubercular Activity
Compounds derived from benzyl alcohols, including those structurally similar to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, have shown significant antitubercular activity, indicating their potential as lead compounds in the development of new treatments for tuberculosis (Bisht et al., 2010).
Green Chemistry and Catalysis
The role of methanol in the synthesis and catalysis of benzyl compounds, including the environmentally friendly hydrogenolysis of benzylic compounds, demonstrates the compound's relevance in sustainable chemistry practices (Lin et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could participate in the formation of carbon-carbon bonds . The reaction involves the transfer of a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . The exact mode of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in these reactions would depend on its specific chemical properties and the reaction conditions.
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, but the specific effects would depend on the reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of (2-(Benzyloxy)-4,5-difluorophenyl)methanol could be influenced by various environmental factors. For example, the success of Suzuki–Miyaura cross-coupling reactions depends on factors such as the reaction temperature, the presence of a suitable catalyst, and the properties of the organoboron reagent . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.
Propriétés
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWMNAXNXJNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

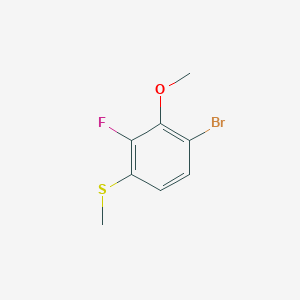
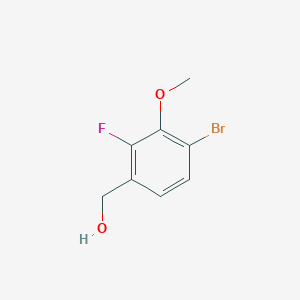

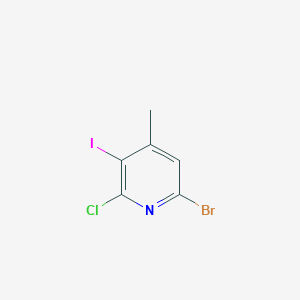
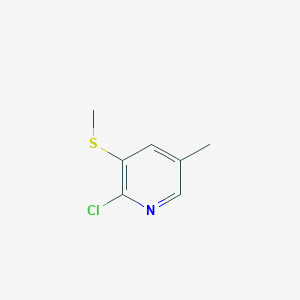
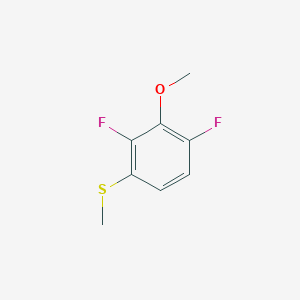
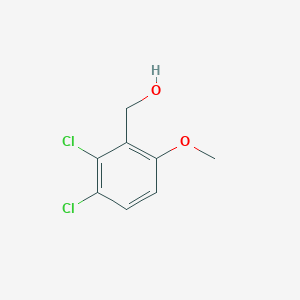

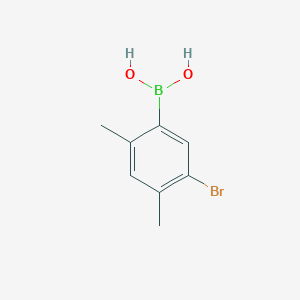
![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
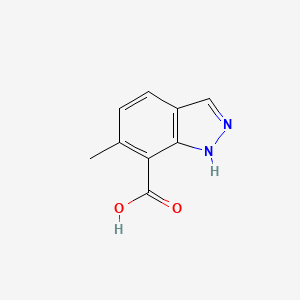
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)
![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)
